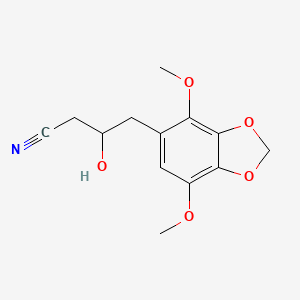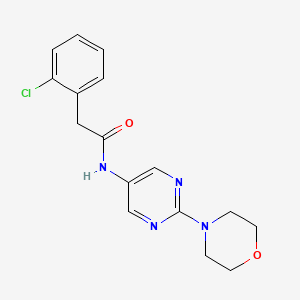![molecular formula C24H26N4O6 B11196336 4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}-N-(3,4,5-trimethoxyphenyl)benzamide](/img/structure/B11196336.png)
4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}-N-(3,4,5-trimethoxyphenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}-N-(3,4,5-trimethoxyphenyl)benzamide is a complex organic compound that has garnered significant interest in the scientific community due to its potential applications in various fields, including chemistry, biology, and medicine. This compound features a unique structure that combines a morpholine ring, a pyrazine ring, and a benzamide moiety, making it a versatile molecule for various chemical reactions and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}-N-(3,4,5-trimethoxyphenyl)benzamide typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route includes the following steps:
Preparation of 3-(morpholin-4-yl)pyrazine: This intermediate can be synthesized by reacting morpholine with 2,3-dichloropyrazine under reflux conditions.
Formation of the benzamide derivative: The 3,4,5-trimethoxyphenylamine is reacted with benzoyl chloride to form the corresponding benzamide.
Coupling reaction: The final step involves coupling the 3-(morpholin-4-yl)pyrazine with the benzamide derivative using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}-N-(3,4,5-trimethoxyphenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine or pyrazine ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding N-oxides or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}-N-(3,4,5-trimethoxyphenyl)benzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit kinases or other enzymes involved in cell signaling pathways.
Pathways Involved: By inhibiting specific enzymes, the compound can disrupt cellular processes such as cell division, leading to its potential use as an anticancer agent.
Comparison with Similar Compounds
4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}-N-(3,4,5-trimethoxyphenyl)benzamide can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Pyrazolo[3,4-d]pyrimidine derivatives, pyrazoline derivatives, and other benzamide derivatives.
Uniqueness: The combination of the morpholine, pyrazine, and benzamide moieties in a single molecule provides a unique scaffold that can interact with multiple biological targets, making it a versatile compound for various applications.
Properties
Molecular Formula |
C24H26N4O6 |
|---|---|
Molecular Weight |
466.5 g/mol |
IUPAC Name |
4-(3-morpholin-4-ylpyrazin-2-yl)oxy-N-(3,4,5-trimethoxyphenyl)benzamide |
InChI |
InChI=1S/C24H26N4O6/c1-30-19-14-17(15-20(31-2)21(19)32-3)27-23(29)16-4-6-18(7-5-16)34-24-22(25-8-9-26-24)28-10-12-33-13-11-28/h4-9,14-15H,10-13H2,1-3H3,(H,27,29) |
InChI Key |
VOQKFCADWVBHRX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)NC(=O)C2=CC=C(C=C2)OC3=NC=CN=C3N4CCOCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 2-{[(4-ethyl-6-oxo-2-phenylpyrimidin-1(6H)-yl)acetyl]amino}benzoate](/img/structure/B11196254.png)
![3-(Adamantan-1-YL)-5-{[(4-bromophenyl)methyl]sulfanyl}-4-phenyl-4H-1,2,4-triazole](/img/structure/B11196256.png)
![N-cyclopentyl-1-[4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxamide](/img/structure/B11196266.png)
![1-{3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-N-cyclopentylpiperidine-4-carboxamide](/img/structure/B11196267.png)
![3-(1,3-Benzodioxol-5-yl)-5-{[5-(3-fluoro-4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,4-oxadiazole](/img/structure/B11196273.png)
![1-[(4H-1,2,4-triazol-3-ylsulfanyl)acetyl]piperidine-4-carboxamide](/img/structure/B11196281.png)
![5-{[4-(Thiophen-2-yl)-1,3-thiazol-2-yl]methyl}-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B11196294.png)
![2-(Azepan-1-yl)-5-{[4-(propan-2-yl)phenyl]sulfonyl}pyrimidin-4-amine](/img/structure/B11196307.png)


![1-{3-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-YL]pyridin-2-YL}-N-[(4-fluorophenyl)methyl]piperidine-4-carboxamide](/img/structure/B11196322.png)
![N-(2-chloro-4-fluorobenzyl)-4-{[3-(piperidin-1-yl)pyrazin-2-yl]oxy}benzamide](/img/structure/B11196330.png)
![6-(4-methoxyphenyl)-9-(2-methylphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B11196351.png)
![[9-(4-chlorophenyl)-2-ethoxy-7,7-dimethyl-5-oxo-10-thioxo-9,10-dihydro-7H-isothiazolo[5,4-c]pyrrolo[3,2,1-ij]quinolin-4(5H)-yliden](cyano)methyl cyanide](/img/structure/B11196361.png)
